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molecular formula C11H11BrO B3030192 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-79-1

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B3030192
M. Wt: 239.11 g/mol
InChI Key: BPAUWFSOUHQYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796310B2

Procedure details

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8 g, 50 mmol) was added to a flask containing AlCl3 (16.6 g, 125 mmol) dropwise under N2 and the mixture was stirred at r.t. for 30 minutes, and then Br2 (3 mL, 60 mmol) was added dropwise and the mixture was heated to 80° C. for another 5 minutes. Then the mixture was poured into a mixture of conc. HCl (20 mL) and ice (200 g) and stirred for 10 minutes. Then the mixture was extracted with MTBE and the organic layer was washed with aq. NaHCO3 and brine, dried, filtered and concentrated. The residue was purified by silica gel chromatography to give 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6 g, crude) and 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4 g, crude), which were used for next step directly.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[Br:19]Br>Cl>[Br:19][C:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:19][C:3]1[CH:2]=[CH:1][C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1=CC=CC2=C1CCCCC2=O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C. for another 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with MTBE
WASH
Type
WASH
Details
the organic layer was washed with aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC2=C1CCCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
BrC1=CC2=C(CCCCC2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08796310B2

Procedure details

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8 g, 50 mmol) was added to a flask containing AlCl3 (16.6 g, 125 mmol) dropwise under N2 and the mixture was stirred at r.t. for 30 minutes, and then Br2 (3 mL, 60 mmol) was added dropwise and the mixture was heated to 80° C. for another 5 minutes. Then the mixture was poured into a mixture of conc. HCl (20 mL) and ice (200 g) and stirred for 10 minutes. Then the mixture was extracted with MTBE and the organic layer was washed with aq. NaHCO3 and brine, dried, filtered and concentrated. The residue was purified by silica gel chromatography to give 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6 g, crude) and 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4 g, crude), which were used for next step directly.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[Br:19]Br>Cl>[Br:19][C:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:19][C:3]1[CH:2]=[CH:1][C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1=CC=CC2=C1CCCCC2=O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C. for another 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with MTBE
WASH
Type
WASH
Details
the organic layer was washed with aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC2=C1CCCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
BrC1=CC2=C(CCCCC2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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